Head-to-Head LSD1 Inhibitor Potency and Selectivity Profile of (S,S)-TAK-418
(S,S)-TAK-418 demonstrates a balanced profile of high potency and exceptional selectivity compared to the pan-MAO/LSD1 inhibitor tranylcypromine and other clinical LSD1 inhibitors. (S,S)-TAK-418 inhibits LSD1 with an IC50 of 2.9 nM . In stark contrast, its inhibitory activity against the closely related flavin adenine dinucleotide (FAD)-dependent amine oxidases MAO-A and MAO-B is negligible, with IC50 values exceeding 100 µM . This high degree of selectivity is critical for neuroscience research to avoid confounding off-target effects on neurotransmitter metabolism. While tranylcypromine also inhibits LSD1, it acts as a non-selective, irreversible MAO inhibitor, leading to significant cardiovascular and dietary restrictions that (S,S)-TAK-418 avoids [1].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | LSD1: 2.9 nM |
| Comparator Or Baseline | Tranylcypromine (LSD1 IC50 ~20-30 µM); MAO-A/B: >100 µM for TAK-418 |
| Quantified Difference | TAK-418 is ~10,000-fold more potent on LSD1 than tranylcypromine and >34,000-fold selective over MAO-A/B. |
| Conditions | In vitro enzyme inhibition assay using recombinant human LSD1 and MAO-A/B proteins. |
Why This Matters
The >34,000-fold selectivity window for LSD1 over MAO-A/B ensures that observed biological effects in CNS models are attributable to LSD1 inhibition and not off-target modulation of monoamine neurotransmitters, providing higher confidence data for epigenetic research.
- [1] Zhang C, et al. Recent advances of LSD1/KDM1A inhibitors for disease therapy. Bioorg Chem. 2023 May;134:106443. View Source
